

Synthesis of 2-(2-nitrovinyl) furan using sodium tert-butoxide catalyst.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2-(2-nitrovinyl) furan using **Sodium tert-butoxide** Catalyst

Introduction

2-(2-nitrovinyl) furan is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various specialized chemical products.[1][2] The nitrovinyl functional group is particularly noteworthy for its documented potent antimicrobial activity against both gram-positive and gram-negative bacteria.[3] Furthermore, the furan moiety is a core structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[4]

This application note details a highly efficient synthesis of 2-(2-nitrovinyl) furan via the Henry condensation of 2-furaldehyde and nitromethane. The protocol utilizes **sodium tert-butoxide** as a catalyst, which offers significant advantages over traditional methods that employ catalysts like sodium hydroxide or isobutylamine.[3][5] This method is characterized by a remarkably short reaction time (15 minutes) at room temperature, avoiding the need for heat or prolonged agitation, and exclusively yielding the trans-isomer upon neutralization.[3][5]

Reaction Scheme

The synthesis proceeds through a base-catalyzed nitroaldol (Henry) reaction, followed by dehydration to yield the final product.

• Reactants: 2-Furaldehyde + Nitromethane

Catalyst: Sodium tert-butoxide (t-BuONa)

• Product: 2-(2-nitrovinyl) furan

Quantitative Data Summary

The physical, spectroscopic, and reaction parameters for the synthesis of 2-(2-nitrovinyl) furan are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Reference	
Molecular Formula	C ₆ H ₅ NO ₃	[6][7]	
Molecular Weight	139.11 g/mol	[6][8][9]	
Appearance	Crystalline yellow solid	[1][10]	
Melting Point	68-70 °C	[1][2][10]	

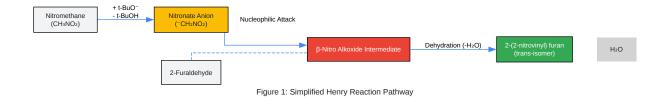
| CAS Number | 699-18-3 |[6][7] |

Table 2: Spectroscopic Characterization Data

Spectroscopy	Chemical Shift (δ, ppm)	Reference
¹ H NMR	δ 7.45, δ 7.55, δ 7.8, δ 6.5, δ 6.9	[3][5]

| 13 C NMR | δ 146.8, δ 113.6, δ 120.3, δ 147.1, δ 125.7, δ 135.0 |[3][5] |

Table 3: Comparative Reaction Parameters


Parameter	Sodium tert- butoxide Method	Traditional Methods (e.g., NaOH, isobutylamine)	Reference
Catalyst	Sodium tert- butoxide	Sodium hydroxide, ethanol, isobutylamine	[3][5]
Reaction Time	15 minutes	~5 hours	[3][5][10]
Temperature	Room Temperature (Stirring)	Reflux (Heating)	[3][5]
Agitation	Stirring	Strong agitation required	[3][5]

| Isomer Formed | Exclusively trans-isomer | Mixture may be possible |[3][5] |

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical logic of the Henry reaction and the experimental procedure.

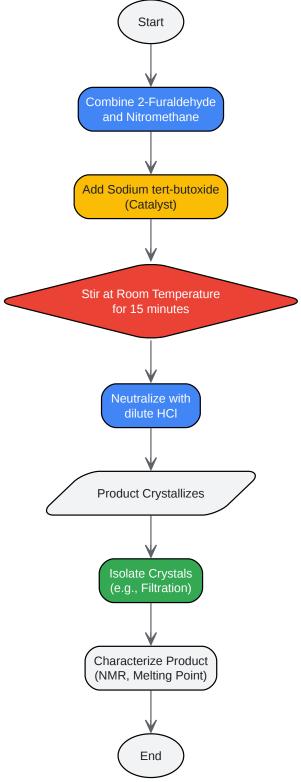


Figure 2: Experimental Workflow Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. [PDF] SODIUM TERT BUTOXIDE: A SUITABLE CATALYST FOR THE SYNTHESIS OF 2-(2-NITROVINYL) FURAN 1 | Semantic Scholar [semanticscholar.org]
- 6. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 7. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 8. 2-(2-Nitrovinyl)furan 98 699-18-3 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of 2-(2-nitrovinyl) furan using sodium tert-butoxide catalyst.]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1324477#synthesis-of-2-2-nitrovinyl-furan-using-sodium-tert-butoxide-catalyst]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com